molecular formula C21H15F3N4O3 B2869371 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797068-61-1

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2869371
CAS No.: 1797068-61-1
M. Wt: 428.371
InChI Key: GANFZQCGAMCGSN-UHFFFAOYSA-N
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Description

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1797068-61-1) is a synthetic chemical probe featuring the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . With a molecular formula of C21H15F3N4O3 and a molecular weight of 428.36 g/mol , this compound is engineered for advanced research applications. The 1,3,4-oxadiazole core is a well-established pharmacophore known to serve as a bioisostere for ester and amide functionalities, enhancing metabolic stability and enabling targeted interactions with biological macromolecules . This moiety is found in several FDA-approved drugs and is extensively investigated for its ability to inhibit critical enzymes and proteins involved in disease progression . The specific structure of this compound, which integrates a furan ring and a trifluoromethylphenyl-urea group, is designed to leverage the broad therapeutic potential of the oxadiazole class. Researchers are exploring its utility in several key areas: as a potential antitumor agent by targeting enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation ; and as an antimicrobial candidate, given that related oxadiazole derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, such as MRSA, by inhibiting the biosynthesis of lipoteichoic acid—an essential polymer for bacterial growth and virulence . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for studying structure-activity relationships (SAR), high-throughput screening, and investigating novel mechanisms of action against various biological targets. For a complete list of available sizes and pricing, please contact our sales team.

Properties

IUPAC Name

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANFZQCGAMCGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Oxadiazole Motifs

Compound Name Key Structural Differences vs. Target Compound Implications Source
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Replaces furan-oxadiazole-phenmethyl with pyrrolidine-oxadiazole Enhanced conformational rigidity; potential for improved selectivity in enzyme binding .
Chlorfluazuron (1-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea) Uses benzoyl urea and pyridyloxy substituents Insecticidal activity via chitin synthesis inhibition; highlights urea's versatility in agrochemicals .

Substitution Patterns and Bioactivity

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s analogue enhances metabolic stability compared to compounds with electron-donating groups (e.g., methoxy in ) .
  • Heterocyclic Diversity: ’s compound incorporates a thiazole ring, which may improve solubility due to sulfur’s polarizability .

Research Findings and Trends

  • Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound and ) exhibit stronger dipole moments than triazoles (), favoring interactions with polar enzyme pockets .
  • Trifluoromethyl Positioning : The target compound’s -CF₃ group at the phenyl ortho position may sterically hinder rotation, affecting binding kinetics compared to para-substituted analogues () .

Biological Activity

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the furan and oxadiazole components followed by coupling with phenyl and trifluoromethyl groups. Key synthetic routes often utilize catalysts and controlled conditions to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit growth in both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies have highlighted the cytotoxic effects of similar compounds on cancer cell lines. For example, certain oxadiazole derivatives have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Binding : The structural features allow it to act as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
1100Antibacterial
2125Antibacterial
3200Antifungal

Anticancer Activity

In vitro studies on cancer cell lines such as HCT116 and MCF7 showed promising results for compounds derived from the oxadiazole framework. Notably, one derivative displayed an IC50 value of 10.1 µM against HUH7 liver cancer cells, outperforming traditional chemotherapeutics .

Cell LineCompoundIC50 (µM)
HUH7A10.1
MCF7B18.78

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